molecular formula C14H18ClNO2 B13203915 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13203915
M. Wt: 267.75 g/mol
InChI Key: WMYLPPBJYUDTNZ-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a cyclopentane ring

Preparation Methods

The synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino Group:

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors and catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid: The presence of a bromine atom can lead to different chemical and biological properties.

    1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid: The methyl group can influence the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

1-[2-amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18ClNO2/c15-11-5-3-10(4-6-11)12(9-16)14(13(17)18)7-1-2-8-14/h3-6,12H,1-2,7-9,16H2,(H,17,18)

InChI Key

WMYLPPBJYUDTNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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